(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications
Compounds with similar structures have been investigated for their potential in synthesizing pharmacologically active materials. For example, studies on radical cyclizations have shown their utility in creating carbo- and heterocyclic compounds, which are integral to natural products and pharmacologically active compounds. The manipulation of reaction conditions, such as temperature, can influence the regiochemistry of these cyclizations, offering pathways to synthesize complex molecular architectures that might have biological relevance (Ishibashi & Tamura, 2004).
Chemical Rearrangements and Discoveries
Research has also uncovered unexpected chemical rearrangements during synthesis processes that can lead to the discovery of new compounds. This underscores the importance of thorough investigation and characterization of synthetic pathways, which could be relevant for exploring the synthetic versatility of "(2Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide" and related compounds (Moustafa et al., 2017).
Pharmaceutical Development
The development of chemosensors is another area of research that might be relevant to the compound . Chemosensors based on specific chemical frameworks can detect a variety of analytes, suggesting that compounds with particular structural motifs might be tailored for sensory applications in biomedical and environmental contexts (Roy, 2021).
Toxicology and Safety
Understanding the toxicological profile of chemicals related to "(2Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide" is crucial for their safe handling and application in research and pharmaceutical development. Investigations into the metabolic pathways and toxicological impacts of structurally or functionally similar compounds provide valuable information for assessing potential risks and safety measures (Kennedy, 2001).
Properties
IUPAC Name |
(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-2-8(5-10(12)3-7)4-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBOJCPCDLLXMW-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.